molecular formula C10H12Cl2N2O2 B15341840 2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime CAS No. 33954-76-6

2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime

Katalognummer: B15341840
CAS-Nummer: 33954-76-6
Molekulargewicht: 263.12 g/mol
InChI-Schlüssel: SZZUPDHXNKTILB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime is a synthetic organic compound characterized by a 3,4-dichlorophenyl moiety, an ethoxy group, and an amidoxime functional group. The 3,4-dichlorophenyl group is a common motif in opioid receptor ligands (e.g., U-47700, U-50488H) and herbicides (e.g., methazole), while the amidoxime group may enhance hydrogen-bonding capacity and solubility compared to simpler amides or esters .

Eigenschaften

CAS-Nummer

33954-76-6

Molekularformel

C10H12Cl2N2O2

Molekulargewicht

263.12 g/mol

IUPAC-Name

2-(3,4-dichlorophenyl)-2-ethoxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H12Cl2N2O2/c1-2-16-9(10(13)14-15)6-3-4-7(11)8(12)5-6/h3-5,9,15H,2H2,1H3,(H2,13,14)

InChI-Schlüssel

SZZUPDHXNKTILB-UHFFFAOYSA-N

Isomerische SMILES

CCOC(C1=CC(=C(C=C1)Cl)Cl)/C(=N/O)/N

Kanonische SMILES

CCOC(C1=CC(=C(C=C1)Cl)Cl)C(=NO)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

Key Structural Features

  • 3,4-Dichlorophenyl Core : Shared with opioid analogs (e.g., U-47700, U-50488H) and methazole, a herbicide .
  • Amidoxime Functional Group : Distinct from the amide or oxadiazolidine-dione groups in analogs, offering unique hydrogen-bonding and coordination properties .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Primary Application
2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime 3,4-Dichlorophenyl Ethoxy, amidoxime Unknown (hypothetical)
U-47700 3,4-Dichlorophenyl Dimethylamino-cyclohexyl, amide Synthetic opioid (MOR agonist)
U-50488H 3,4-Dichlorophenyl Pyrrolidinyl-cyclohexyl, amide κ-opioid receptor agonist
Methazole 3,4-Dichlorophenyl Oxadiazolidine-3,5-dione Herbicide
Methyl 2-(3,4-DCP)-2-(methylamino)acetate HCl 3,4-Dichlorophenyl Methyl ester, methylamino Pharmaceutical intermediate

Pharmacological and Functional Comparisons

Receptor Binding Profiles

  • U-47700 : Exhibits high μ-opioid receptor (MOR) affinity (7.5× reference standard) with minimal κ-opioid receptor (KOR) activity, making it a potent analgesic .
  • U-50488H : Selective KOR agonist (KOR Ki = 3.1 nM) with negligible MOR binding .
  • Hypothetical Target Compound : The ethoxy and amidoxime groups may reduce affinity for opioid receptors compared to U-drugs, as bulky substituents on the acetamide backbone are critical for receptor engagement .

Hydrogen Bonding and Conformation

  • Crystal Structure Insights: In related N-substituted 2-arylacetamides (e.g., ), dihedral angles between the dichlorophenyl ring and adjacent groups range from 44.5° to 77.5°, influencing molecular packing and receptor docking .

Physicochemical and Functional Implications

  • Stability : Amidoximes are generally more hydrolytically stable than esters (e.g., methazole’s oxadiazolidine-dione), suggesting longer in vivo half-life .

Data Table: Pharmacological and Structural Parameters

Table 2: Receptor Binding and Physicochemical Properties
Compound MOR Affinity (Ki, nM) KOR Affinity (Ki, nM) LogP (Predicted) Key Structural Distinction
2-(3,4-DCP)-2-ethoxyacetamidoxime Not reported Not reported ~3.2 (est.) Amidoxime, ethoxy
U-47700 7.5× reference Negligible ~2.8 Dimethylamino-cyclohexyl, amide
U-50488H 220 3.1 ~3.5 Pyrrolidinyl-cyclohexyl
Methazole N/A N/A ~2.1 Oxadiazolidine-dione

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)-2-ethoxyacetamidoxime, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Multi-step synthesis is typically required, starting with halogenated precursors. For example, coupling 3,4-dichlorophenyl groups with ethoxyacetamidoxime intermediates under controlled conditions. Key steps include:

  • Nucleophilic substitution for introducing the ethoxy group, using anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
  • Oxime formation via hydroxylamine hydrochloride under reflux, monitored by TLC to track intermediate purity .
  • Purification via column chromatography or recrystallization, with yields optimized by adjusting temperature (60–80°C) and reaction time (12–24 hours) .

Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography be applied to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for dichlorophenyl protons (δ 7.2–7.8 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and amidoxime NH₂ (δ 5.5–6.0 ppm). Compare with deuterated analogs to resolve overlapping signals .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns, ensuring correct functional group assembly .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks by growing single crystals in ethanol/water mixtures. Data can be deposited in repositories like CCDC for validation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., amidoxime NH₂ for hydrogen bonding). Compare with experimental IR/Raman spectra for validation .
  • Molecular Docking : Simulate binding affinities to targets like enzymes or receptors. Use software (AutoDock Vina) to model interactions with 3,4-dichlorophenyl moieties in hydrophobic pockets .

Q. What strategies resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent in vitro models (e.g., HEK293 cells for receptor studies) and controls (e.g., reference inhibitors) to minimize variability .
  • Structural Analogs : Compare activity of derivatives (e.g., 2-cyano or methylamino analogs) to isolate the impact of substituents on bioactivity .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (ANOVA) to identify outliers caused by assay conditions (pH, temperature) .

Q. How can stereochemical purity be ensured during synthesis, and what analytical techniques are most effective?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers. Confirm purity >98% via UV detection at 254 nm .
  • Circular Dichroism (CD) : Analyze Cotton effects to verify absolute configuration, especially if the compound exhibits planar chirality .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with safer solvents (e.g., acetonitrile) in large-scale reactions to reduce toxicity .
  • Flow Chemistry : Implement continuous flow systems to improve heat transfer and reduce byproduct formation during exothermic steps (e.g., amidoxime formation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.